molecular formula C11H5Cl2FN4 B12442767 4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12442767
M. Wt: 283.09 g/mol
InChI Key: SLPLYDYZTSHZAY-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 4 and 6, and a fluorophenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine with 4-fluorophenylhydrazine under acidic conditions to form the desired pyrazolopyrimidine scaffold . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from substitution reactions include various substituted pyrazolopyrimidines, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrazolopyrimidine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its neuroprotective effects are mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress .

Comparison with Similar Compounds

4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives:

The uniqueness of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C11H5Cl2FN4

Molecular Weight

283.09 g/mol

IUPAC Name

4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H5Cl2FN4/c12-9-8-5-15-18(10(8)17-11(13)16-9)7-3-1-6(14)2-4-7/h1-5H

InChI Key

SLPLYDYZTSHZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)F

Origin of Product

United States

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